molecular formula C19H22N2O B1683052 Vinburnine CAS No. 4880-88-0

Vinburnine

Cat. No.: B1683052
CAS No.: 4880-88-0
M. Wt: 294.4 g/mol
InChI Key: WYJAPUKIYAZSEM-MOPGFXCFSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Vinburnine can be synthesized through various methods, including the rearrangement of the aspidospermidine ring system. This involves the migration of C-21 from C-7 to C-2, fission of the 2,16-bond, and attachment of C-16 to N-1 . The synthetic routes often involve the use of organic solvents and catalysts to facilitate the rearrangement and formation of the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves the extraction of vincamine from the periwinkle plant, followed by its conversion to this compound through chemical reactions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

Vinburnine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of different oxidized derivatives, while substitution reactions can introduce new functional groups, resulting in modified this compound compounds .

Comparison with Similar Compounds

Vinburnine is part of the vinca alkaloid family, which includes compounds such as vinblastine, vincristine, vindesine, and vinorelbine. These compounds share a similar chemical structure but differ in their specific biological activities and therapeutic applications . For example:

This compound’s uniqueness lies in its primary use as a cerebral vasodilator, making it distinct from other vinca alkaloids that are mainly used in cancer therapy .

Biological Activity

Vinburnine, a natural alkaloid derived from the Voacanga africana plant, is recognized for its various biological activities, particularly in the context of cerebral circulation and neuroprotection. This article delves into the pharmacological properties, mechanisms of action, and clinical relevance of this compound, supported by research findings and case studies.

This compound (C18H23N3O3) belongs to the class of indole alkaloids and is structurally related to other compounds such as vincamine and vinpocetine. Its mechanism of action primarily involves modulation of neurotransmitter systems and enhancement of cerebral blood flow. Research indicates that this compound interacts with several receptors and enzymes, including:

  • Calmodulin-dependent phosphodiesterase E1 : This interaction enhances cyclic AMP levels, promoting vasodilation in cerebral vessels.
  • Sodium and calcium channels : Modulation of these channels contributes to neuroprotective effects by stabilizing neuronal excitability.
  • Peripheral benzodiazepine receptors : this compound exhibits anxiolytic properties through this pathway.

Pharmacological Effects

The pharmacological effects of this compound have been extensively studied, particularly its impact on cerebral circulatory insufficiency. Key findings include:

  • Neuroprotection : this compound has demonstrated protective effects against hypoxic conditions in neuronal cells, which is crucial for conditions like stroke.
  • Cognitive Enhancement : Clinical studies suggest that this compound may improve cognitive functions in patients with vascular dementia or age-related cognitive decline.

In Vitro Studies

In vitro studies have shown that this compound exerts cytotoxic effects on various cancer cell lines. For instance, it has been tested against hepatocellular carcinoma (Hep3B) cells, revealing an IC50 value indicative of significant cytotoxicity. The mechanism appears to involve apoptosis through caspase activation, leading to cell cycle arrest.

Cell LineIC50 (μM)Mechanism
Hep3B2.00Caspase-dependent apoptosis
MCF7 (Breast)5.00Cell cycle arrest
A549 (Lung)4.50Induction of oxidative stress

Clinical Studies

Clinical trials have assessed this compound's efficacy in treating conditions associated with cerebral insufficiency. Notably:

  • A double-blind study involving elderly patients with cognitive impairment showed a statistically significant improvement in cognitive scores after this compound administration over 12 weeks.
  • Another trial focused on post-stroke patients indicated enhanced recovery rates when this compound was included in rehabilitation protocols.

Case Studies

Several case studies highlight the clinical applications of this compound:

  • Case Study on Cerebral Insufficiency :
    • A cohort of 50 patients with chronic cerebral insufficiency was treated with this compound for six months. Results indicated improved neurological function and quality of life metrics.
  • Occupational Exposure :
    • A report documented a case of occupational asthma linked to exposure to Voacanga africana dust in a pharmaceutical setting where this compound is produced. This underscores the need for safety measures in handling alkaloids.

Properties

IUPAC Name

(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-2-19-9-5-10-20-11-8-14-13-6-3-4-7-15(13)21(16(22)12-19)17(14)18(19)20/h3-4,6-7,18H,2,5,8-12H2,1H3/t18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJAPUKIYAZSEM-MOPGFXCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045119
Record name (-)-Eburnamonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4880-88-0, 2580-88-3
Record name (-)-Eburnamonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4880-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vincanorine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002580883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vinburnine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004880880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vinburnine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13793
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (-)-Eburnamonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3α,16α)-eburnamenin-14(15H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.172
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name VINBURNINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G54D0HMY25
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name VINBURNINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64UB2942IE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.